molecular formula C8H13NO B13517478 2-Azaspiro[3.5]nonan-5-one

2-Azaspiro[3.5]nonan-5-one

Cat. No.: B13517478
M. Wt: 139.19 g/mol
InChI Key: FKNQTKLGQSYAFJ-UHFFFAOYSA-N
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Description

2-Azaspiro[35]nonan-5-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Azaspiro[3.5]nonan-5-one involves the use of the Reformatsky reagent. The Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′-(arylmethylidene)benzohydrazides to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides through intramolecular cyclization . The reaction conditions typically involve refluxing in a mixture of benzene, diethyl ether, and hexamethylphosphoramide (HMPA) for a few hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.5]nonan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds.

Scientific Research Applications

2-Azaspiro[3.5]nonan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.5]nonan-5-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in certain cancer cell lines . The spirocyclic structure allows for efficient binding to the enzyme’s active site, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[3.5]nonan-5-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-azaspiro[3.5]nonan-5-one

InChI

InChI=1S/C8H13NO/c10-7-3-1-2-4-8(7)5-9-6-8/h9H,1-6H2

InChI Key

FKNQTKLGQSYAFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CNC2)C(=O)C1

Origin of Product

United States

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